
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a 1,2,4-oxadiazole ring, and a pyridine ring substituted with an isopropoxy group. These structural elements contribute to its diverse chemical reactivity and potential utility in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-isopropoxypyridine derivative, which is then subjected to cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring. The final step involves the introduction of the morpholine ring through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. Industrial methods also emphasize the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学研究应用
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Similar Compounds
4-(4-Bromopyridin-2-yl)morpholine: Shares the morpholine and pyridine rings but lacks the oxadiazole ring.
6-Isopropoxy-1H-indol-5-yl)oxy)pyridin-2-amine: Contains a pyridine ring with an isopropoxy group but differs in the other ring structures.
Uniqueness
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
分子式 |
C14H18N4O3 |
|---|---|
分子量 |
290.32 g/mol |
IUPAC 名称 |
3-[5-(6-propan-2-yloxypyridin-2-yl)-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C14H18N4O3/c1-9(2)20-12-5-3-4-10(16-12)14-17-13(18-21-14)11-8-19-7-6-15-11/h3-5,9,11,15H,6-8H2,1-2H3 |
InChI 键 |
FMCWBGFIGASZDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=CC(=N1)C2=NC(=NO2)C3COCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


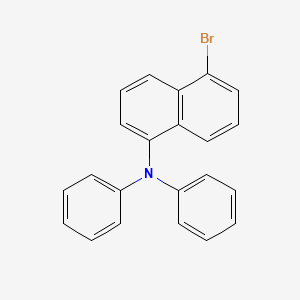


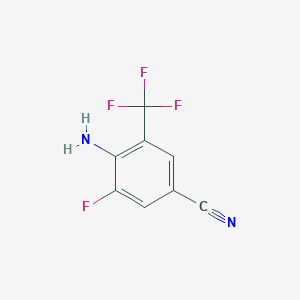
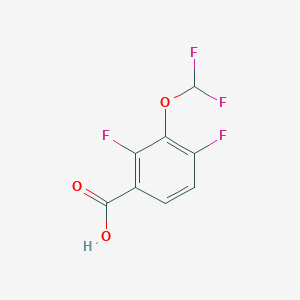
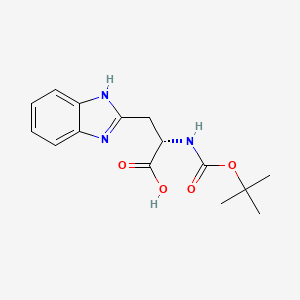
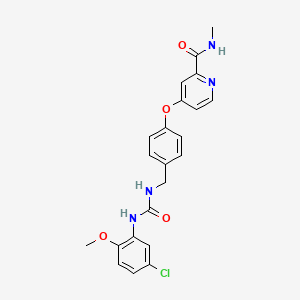
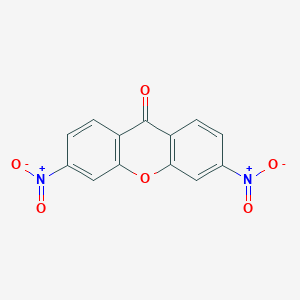
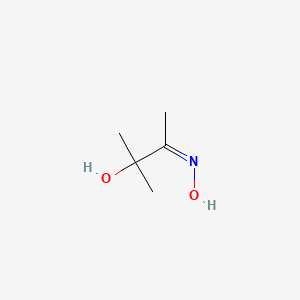

![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)
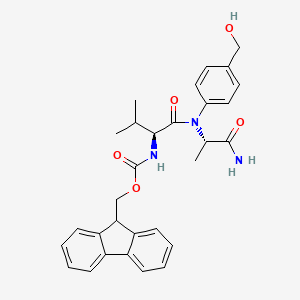
![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)
![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)
